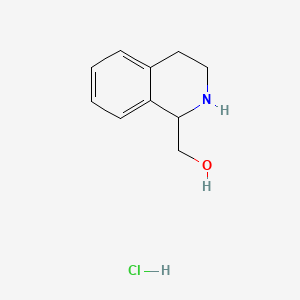
Tert-butyl (5-(tert-butyl)-2-oxoindolin-3-YL)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (5-(tert-butyl)-2-oxoindolin-3-YL)carbamate is a compound that features a tert-butyl group attached to an indolin-2-one structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (5-(tert-butyl)-2-oxoindolin-3-YL)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate indolin-2-one derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be reacted with various aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow microreactor systems has been explored to improve the efficiency and scalability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl (5-(tert-butyl)-2-oxoindolin-3-YL)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride to yield reduced derivatives.
Substitution: Substitution reactions involving nucleophiles can lead to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of appropriate catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized indolin-2-one derivatives, while reduction can produce reduced carbamate compounds .
Aplicaciones Científicas De Investigación
Tert-butyl (5-(tert-butyl)-2-oxoindolin-3-YL)carbamate has several scientific research applications:
Chemistry: It is used in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles.
Biology: The compound’s unique structure makes it useful in studying biochemical pathways and enzyme interactions.
Mecanismo De Acción
The mechanism of action of tert-butyl (5-(tert-butyl)-2-oxoindolin-3-YL)carbamate involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and specificity. The carbamate moiety can undergo hydrolysis under acidic conditions, releasing the active indolin-2-one derivative .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl N-hydroxycarbamate: Similar in structure but with a hydroxyl group instead of an indolin-2-one moiety.
Tert-butyl carbamate: Lacks the indolin-2-one structure but shares the tert-butyl carbamate functionality.
Uniqueness
Tert-butyl (5-(tert-butyl)-2-oxoindolin-3-YL)carbamate is unique due to the presence of both the tert-butyl and indolin-2-one groups, which confer distinct chemical properties and reactivity. This combination makes it particularly valuable in synthetic chemistry and pharmaceutical research .
Propiedades
IUPAC Name |
tert-butyl N-(5-tert-butyl-2-oxo-1,3-dihydroindol-3-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-16(2,3)10-7-8-12-11(9-10)13(14(20)18-12)19-15(21)22-17(4,5)6/h7-9,13H,1-6H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEBLTGPSLHXSTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)NC(=O)C2NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![tert-Butyl (5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)carbamate](/img/structure/B8227868.png)

![4-Iodobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B8227870.png)




